Product packaging for 2-[(Diphenylacetyl)amino]benzamide(Cat. No.:)

2-[(Diphenylacetyl)amino]benzamide

Cat. No.: B400797
M. Wt: 330.4g/mol
InChI Key: ZDNHADWQAWCRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Diphenylacetyl)amino]benzamide is a chemical compound of interest in synthetic and medicinal chemistry research. Its structure, featuring a benzamide core and a diphenylacetyl group, is related to other documented compounds that show potential in various scientific applications. Similar diamide-type structures have been reported in the literature as useful precursors for constructing larger, more complex molecules in the field of host-guest chemistry, where they can facilitate the binding of specific species through hydrogen bonding interactions . Researchers are exploring such compounds for their potential bioactivity. For instance, structurally related benzamide derivatives have been investigated as inhibitors of specific biological targets, such as vascular endothelial growth factor receptors (VEGFR), which are important in various disease pathways . The presence of the amide functional group is a key feature, as it often allows the molecule to participate in extensive hydrogen bonding networks, which can be critical for both its solid-state crystal structure and its mechanism of action in biological systems . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18N2O2 B400797 2-[(Diphenylacetyl)amino]benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4g/mol

IUPAC Name

2-[(2,2-diphenylacetyl)amino]benzamide

InChI

InChI=1S/C21H18N2O2/c22-20(24)17-13-7-8-14-18(17)23-21(25)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H2,22,24)(H,23,25)

InChI Key

ZDNHADWQAWCRBX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

Investigations into the Molecular and Cellular Mechanisms of Action of 2 Diphenylacetyl Amino Benzamide

In Vitro Studies of Molecular Target Engagement

Comprehensive in vitro studies to identify and characterize the direct molecular interactions of 2-[(Diphenylacetyl)amino]benzamide are not readily found in scientific databases. Such studies are fundamental to understanding a compound's mechanism of action at the molecular level.

Receptor Binding and Ligand-Target Interaction Assays

There is no publicly available data from receptor binding assays or other ligand-target interaction studies that specifically identify the binding affinity or selectivity of this compound for any particular biological receptor.

Enzymatic Activity Modulation and Inhibition Kinetics

Similarly, research detailing the effects of this compound on the activity of specific enzymes is not present in the accessible scientific literature. Data on inhibition constants (such as IC₅₀ or Kᵢ values) or the kinetics of its potential enzymatic modulation are currently unavailable.

Protein-Protein Interaction (PPI) Modulation

Investigations into the potential of this compound to modulate protein-protein interactions, a crucial mechanism for regulating cellular processes, have not been reported in published studies.

Cellular Pathway Elucidation and Functional Assays

The functional consequences of treating cells with this compound have not been characterized in the scientific literature, leaving its impact on cellular pathways and phenotypes unknown.

Cell-Based Reporter Gene Assays

There are no available reports on the use of cell-based reporter gene assays to determine which signaling pathways or transcriptional activities might be modulated by this compound.

High-Content Imaging for Phenotypic Profiling

Phenotypic profiling of cells treated with this compound using high-content imaging techniques has not been described in the literature. Such studies would be valuable for identifying any morphological or functional changes induced by the compound.

Analysis of Downstream Signaling Cascades

A thorough review of scientific literature reveals no specific studies detailing the downstream signaling cascades modulated by this compound. As a result, the intracellular signaling pathways, second messenger systems (such as cyclic AMP, inositol (B14025) trisphosphate, or intracellular calcium), and kinase cascades (such as the MAPK/ERK pathway) that are activated or inhibited upon cellular exposure to this compound have not been characterized.

Research into related 2-aminobenzamide (B116534) compounds, which act as HDAC inhibitors, has shown engagement with pathways controlling gene expression through histone acetylation. nih.gov However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound. The specific G-protein coupled receptors (GPCRs), ion channels, or other cell-surface receptors it may interact with, and the subsequent downstream effects, remain uninvestigated.

Genomic and Proteomic Profiling in Response to this compound Exposure

Genomic and proteomic profiling provides a comprehensive view of how a substance affects cellular function at the molecular level. However, no such studies have been published for this compound.

There are no available transcriptomic studies, such as microarray or RNA-sequencing (RNA-Seq) analyses, that have cataloged the changes in gene expression in cells or tissues following treatment with this compound. Consequently, a profile of up-regulated or down-regulated genes in response to this compound does not exist. Key information, such as which genes are primary targets and which are affected through secondary downstream effects, is currently unknown.

Interactive Data Table 2.3.1-1: Differentially Expressed Genes upon Exposure to this compound

No data available. A comprehensive search of published scientific literature yielded no studies on the transcriptomic effects of this compound.

Similarly, the proteomic effects of this compound have not been documented. There are no published reports using methods like two-dimensional gel electrophoresis (2-DE) or mass spectrometry-based quantitative proteomics to identify changes in protein levels or post-translational modifications (e.g., phosphorylation, acetylation, ubiquitination) resulting from exposure to this compound.

Investigations into other novel 2-aminobenzamide-type HDAC inhibitors have utilized quantitative proteomics to identify protein targets involved in transcriptional regulation and mRNA processing. googleapis.com However, this level of detailed analysis is absent for this compound.

Interactive Data Table 2.3.2-1: Proteins with Altered Abundance or Post-Translational Modifications upon Exposure to this compound

No data available. A comprehensive search of published scientific literature yielded no studies on the proteomic effects of this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analyses of 2 Diphenylacetyl Amino Benzamide

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in drug discovery, aiming to correlate the biological activity of a series of compounds with their physicochemical properties, which are expressed as numerical values known as molecular descriptors.

Development of Predictive QSAR Models

The development of predictive QSAR models is a systematic process that begins with the selection of a training set of molecules with known biological activities. For compounds related to 2-[(Diphenylacetyl)amino]benzamide, such as other benzamide (B126) derivatives, researchers have successfully developed QSAR models to predict their therapeutic actions, including their potential as glucokinase activators or anticancer agents. researchgate.netbohrium.com The process involves calculating a wide array of molecular descriptors for each compound in the training set. These descriptors can be categorized into various classes, including constitutional, topological, geometrical, and electronic descriptors.

The next step is to establish a mathematical relationship between these descriptors and the biological activity. Multiple linear regression (MLR) and partial least squares (PLS) are commonly employed statistical methods to build these models. The goal is to create a robust model that can accurately predict the activity of new, untested compounds. For instance, in a study on thiazole (B1198619) aminobenzamide derivatives, a 3D-QSAR model was developed that showed a strong correlation between the structural features and their anti-chronic myeloid leukemia activity. bohrium.com

Descriptors and Statistical Validation

Statistical validation is essential to ensure the reliability and predictive power of a QSAR model. This is typically achieved through internal and external validation techniques. Internal validation often involves cross-validation methods like the leave-one-out (LOO) technique, which assesses the model's stability. External validation involves using the model to predict the activity of a separate set of compounds (the test set) that were not used in the model's development. A high correlation between the predicted and observed activities for the test set indicates a robust and predictive QSAR model. For example, a 3D-QSAR model for thiazole aminobenzamide derivatives yielded a high cross-validated correlation coefficient (Q2) of 0.899 and a conventional correlation coefficient (R2) of 0.963, indicating a highly predictive model. bohrium.com

QSAR Model Parameters for Thiazole Aminobenzamide Derivatives bohrium.com
Method CoMFA
Q² (Cross-validated correlation coefficient)0.899
R² (Conventional correlation coefficient)0.963
Method CoMSIA
Q² (Cross-validated correlation coefficient)0.840
R² (Conventional correlation coefficient)0.903

Ligand-Based and Structure-Based Design Principles Applied to this compound

Both ligand-based and structure-based design strategies are pivotal in modern drug discovery. Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown, relying on the information from known active molecules. Conversely, structure-based design utilizes the known 3D structure of the target protein to design or identify potential ligands.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. mdpi.comnih.gov For a molecule like this compound, a pharmacophore model would likely include the two phenyl rings contributing to a hydrophobic region, the amide linkage providing hydrogen bonding capabilities, and the benzamide ring itself, which can participate in various interactions.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.gov This allows for the rapid identification of diverse compounds that match the pharmacophoric features and are therefore likely to be active. For instance, pharmacophore-based virtual screening has been successfully used to identify novel inhibitors for various protein targets. nih.gov While no specific pharmacophore models for this compound are publicly available, the principles have been applied to design related diphenyl acetamide (B32628) derivatives with anticonvulsant activity. researchgate.net

Molecular Docking and Dynamics Simulations with Target Proteins

When the 3D structure of a biological target is known, molecular docking can be employed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.netscialert.netdovepress.comdergipark.org.trmdpi.com For this compound, molecular docking could be used to investigate its potential interactions with various enzymes or receptors.

Studies on related benzamide derivatives have demonstrated the utility of molecular docking. For example, docking studies of N-(2-aminophenyl)-benzamide derivatives as histone deacetylase 2 (HDAC2) inhibitors revealed key hydrogen bond interactions with amino acid residues like Cys156, His146, and Gly154, which are crucial for inhibition. researchgate.net Similarly, molecular docking has been used to identify benzamide derivatives as potential inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a target for antimalarial drugs. scialert.net

Molecular dynamics (MD) simulations can further refine the docking results by simulating the movement of the ligand-protein complex over time. This provides insights into the stability of the binding mode and the dynamic nature of the interactions.

Molecular Docking Results for Benzamide Derivatives as HDAC2 Inhibitors researchgate.net
Compound Binding Energy (kcal/mol)
N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide (B2)83.7
N-(2-amino-5-(1H-imidazol-2-yl)phenyl)-4-vinylbenzamide (B18)81.6
N-(2-amino-5-(1H-imidazol-2-yl)phenyl)-4-methylbenzamide (B10)76.7
SAHA (Reference)42.5
MS-275 (Reference)40.4

Conformational Analysis and Stereochemical Impact on Biological Activity

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgunacademy.com The conformation of a molecule can significantly impact its biological activity, as it determines the molecule's shape and how it fits into a receptor's binding site.

For this compound, rotation around the various single bonds—such as the bond connecting the diphenylmethyl group to the carbonyl carbon and the amide bond—can lead to a multitude of conformations. These conformations will have different energies, with some being more stable than others. libretexts.org The presence of the bulky diphenylacetyl group will likely impose significant steric hindrance, restricting the conformational freedom of the molecule. mdpi.comscispace.com

Preclinical Research Methodologies and Findings for 2 Diphenylacetyl Amino Benzamide Non Human Studies

Ex Vivo and In Vivo Preclinical Models for Mechanistic Research

Pharmacodynamic Studies in Animal Models to Elucidate Mechanism of Action

While specific pharmacodynamic studies focusing on 2-[(Diphenylacetyl)amino]benzamide are not extensively detailed in publicly available literature, the mechanism of action can be largely inferred from comprehensive research on structurally analogous N-phenylbenzamide compounds. These studies in various animal models consistently point towards a primary mechanism involving the modulation of voltage-gated sodium channels, characteristic of several established anticonvulsant drugs.

Research into the 4-aminobenzamide (B1265587) pharmacophore, a core component of this compound class, has identified it as a crucial template for anticonvulsant activity. The prevailing hypothesis is that these molecules stabilize the inactivated state of voltage-dependent sodium channels. This action reduces the ability of neurons to fire at high frequencies, a key factor in seizure generation and propagation.

Studies on close analogues provide substantial evidence for this mechanism. The anticonvulsant profile of these benzamide (B126) derivatives is often compared to that of phenytoin, a classic sodium channel blocker. For instance, compounds like 4-amino-N-(2,6-dimethylphenyl)benzamide show potent activity against maximal electroshock (MES)-induced seizures in both mice and rats, a standard preclinical test for agents that block seizure spread. However, they are generally not effective against seizures induced by chemical convulsants like pentylenetetrazol, which is a model more sensitive to drugs that enhance GABAergic neurotransmission. This specific profile of activity strongly suggests a phenytoin-like mechanism of action centered on sodium channel modulation.

Further investigations into chimeric compounds that merge structural features of functionalized amino acids and α-aminoamides, which have structural similarities to benzamides, have reinforced the role of sodium channel modulation. These novel molecules were found to robustly enhance the slow inactivation of voltage-gated sodium channels in cultured embryonic rat cortical neurons. This enhancement of slow inactivation is a key pharmacodynamic effect that contributes to the anticonvulsant and neuroprotective properties of these agents.

The neuroprotective potential of this class of compounds has also been explored in models of cerebral ischemia. A structurally similar compound, 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride, demonstrated neuroprotective effects in rodent models of hypoxia and global ischemia. This protection of vulnerable neurons, such as the CA1 pyramidal neurons, is thought to be linked to its ability to modulate neuronal hyperexcitability, a process heavily dependent on sodium channel function.

The table below summarizes the pharmacodynamic effects observed in animal models for compounds structurally related to this compound, providing insight into its expected mechanism of action.

Table 1: Summary of Pharmacodynamic Findings for Structurally Related Benzamide Derivatives in Animal Models

Compound Class/Analogue Animal Model Key Pharmacodynamic Finding Inferred Mechanism of Action
4-Amino-N-(2,6-dimethylphenyl)benzamideMice, RatsAntagonism of maximal electroshock (MES)-induced seizures.Modulation of voltage-gated sodium channels.
4-Amino-N-(2-ethylphenyl)benzamideMice, RatsActive against MES-induced seizures; no protection against pentylenetetrazol-induced seizures.Stabilization of the inactivated state of voltage-dependent sodium channels.
Chimeric α-aminoamidesRat embryonic cortical neurons (in vitro)Robust enhancement of sodium channel slow inactivation; frequency (use)-dependence.Modulation of voltage-gated sodium channel kinetics.
2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochlorideRats, DogsProtection of CA1 pyramidal neurons after global ischemia; extension of survival time in hypoxia.Neuroprotection via modulation of neuronal hyperexcitability.

Computational and Theoretical Chemistry Applications for 2 Diphenylacetyl Amino Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. nih.gov These calculations provide a detailed picture of electron distribution, which in turn governs the molecule's reactivity and non-covalent interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. mdpi.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For aromatic amide compounds structurally related to 2-[(Diphenylacetyl)amino]benzamide, FMO analysis reveals how substituents on the aromatic rings influence electronic properties. For instance, in a study of a sulfonamide-Schiff base derivative, the HOMO was found to be localized on the dimethylaniline moiety, indicating this region as the primary site for electrophilic attack. The LUMO, conversely, was distributed over the benzenesulfonamide (B165840) portion, suggesting its role as the electron-accepting site. nih.gov Similar analyses on anticonvulsant agents have shown that a consistent HOMO-LUMO gap across different solvent environments suggests minimal solvent influence on the molecule's stability. asianresassoc.org

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Structurally Related Aromatic Amides

Compound/Derivative TypeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Key Finding
Sulfonamide-Schiff Base Derivative nih.gov-5.89-2.113.78HOMO on dimethylaniline, LUMO on benzenesulfonamide.
Anticonvulsant Indazole Derivative asianresassoc.orgNot SpecifiedNot Specified~4.98Consistent gap across solvents, indicating stability.
(2E)-HIPC (Anticonvulsant) mdpi.comNot SpecifiedNot SpecifiedNot SpecifiedFMOs used to predict reactive sites and structural changes.

This table presents representative data from studies on structurally similar compounds to illustrate the application of FMO analysis. The values are indicative of the types of results obtained from such calculations.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP surface is color-coded to represent the electrostatic potential at different points on the molecule's surface. Regions of negative potential (typically colored red) are associated with a high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and attract nucleophiles. oup.com

In studies of various neuroactive and benzamide (B126) compounds, MEP analysis has been instrumental in identifying key interaction sites. tandfonline.comcuni.cz For example, in a benzamide derivative with potential antitumor activity, MEP mapping helped to pinpoint the electronegative regions around the oxygen and nitrogen atoms, highlighting them as likely sites for hydrogen bonding in a biological receptor. tandfonline.com Similarly, for an anticonvulsant drug, MEP maps confirmed the nucleophilic regions over specific atoms and electrophilic sites over aromatic hydrogens, providing a guide for potential intermolecular interactions. asianresassoc.org

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in a system, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological target. mdpi.com

Simulations in Solvent and Membrane Environments

The behavior of a drug-like molecule can be significantly influenced by its environment. MD simulations in explicit solvent (typically water) are crucial for understanding how a molecule like this compound would behave in a physiological setting. These simulations can reveal stable conformations, the dynamics of intramolecular hydrogen bonds, and the organization of solvent molecules around the solute. mdpi.com

For compounds intended to interact with membrane-bound proteins, simulations in a lipid bilayer environment are also highly informative. Such simulations can predict how the molecule partitions into the membrane, its preferred orientation, and its movement across the bilayer.

Binding Free Energy Calculations

A primary goal of computational drug design is to predict the binding affinity of a ligand for its target protein. MD simulations are a key component of methods used to calculate the binding free energy, which is a measure of this affinity. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate binding free energies from MD simulation trajectories.

In a study of benzamide derivatives as ROCK1 inhibitors, MD simulations were used to confirm the stability of the docked compounds in the binding pocket of the enzyme. nih.gov These simulations, coupled with binding free energy calculations, provide a more accurate prediction of a compound's potency than molecular docking alone.

In Silico Prediction of Molecular Interactions and Preclinical ADME Properties

Beyond its direct interaction with a target, the therapeutic potential of a molecule is determined by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A wide range of computational models are available to predict these properties, offering an early assessment of a compound's drug-likeness. cambridge.org

These predictive models are often based on Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) approaches, which correlate a compound's structural features with its biological activity or physicochemical properties. arabjchem.org For a molecule like this compound, in silico ADME predictions would be crucial for its development as a potential drug candidate.

Table 2: Representative Predicted ADME Properties for Structurally Related Amide Compounds

PropertyPredicted Value/ClassificationSignificance
Water Solubility (Log S) tandfonline.com-2.71 to -5.38Indicates moderate to good water solubility.
Lipinski's Rule of Five tubitak.gov.trCompliantSuggests good oral bioavailability.
Blood-Brain Barrier (BBB) Permeability tandfonline.comVariesCritical for CNS-acting drugs.
Human Intestinal Absorption (%) tubitak.gov.tr>70%Predicts good absorption from the gut.
Mutagenicity tandfonline.comNon-mutagenicIndicates a lower risk of causing genetic mutations.

This table presents representative data from in silico ADME predictions for various amide compounds to illustrate the scope of these computational models. The values are intended to be illustrative of the types of predictions made.

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific computational and theoretical chemistry applications of this compound. Extensive searches for studies related to its binding affinity prediction, specificity, or the computational assessment of its molecular properties relevant to biological research did not yield any specific findings for this particular compound.

Therefore, it is not possible to generate an article with detailed research findings and data tables as requested in the prompt, due to the absence of source material on this specific molecule within the specified context.

Advanced Analytical Techniques for the Characterization and Study of 2 Diphenylacetyl Amino Benzamide

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment in Research

Spectroscopic techniques are indispensable for probing the molecular structure and assessing the purity of 2-[(Diphenylacetyl)amino]benzamide. These methods rely on the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic composition and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR are fundamental for confirming the chemical structure. researchgate.net The ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons on the diphenylacetyl and benzamide (B126) moieties, as well as distinct resonances for the amide (NH) protons. The chemical shifts of these protons provide insights into the electronic environment of the molecule.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the spatial proximity of protons, which is critical for elucidating the molecule's preferred conformation. For instance, NOE correlations between the protons of the diphenylmethyl group and the benzamide ring would indicate a folded conformation. Furthermore, NMR titration experiments, where a binding partner is incrementally added, can be used to map the interaction surfaces and determine binding affinities, providing crucial information for understanding its mechanism of action at a molecular level.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Quantification in Research Samples

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the identification and quantification of drug metabolites in complex biological matrices. ijpras.com Its ability to provide highly accurate mass measurements allows for the determination of the elemental composition of a given ion, which is a critical step in identifying unknown metabolites. nih.gov When studying the metabolic fate of this compound, researchers can use HRMS to detect and characterize potential metabolic products. researchgate.net

Common metabolic transformations include hydroxylation, N-dealkylation, and glucuronidation. HRMS, often coupled with liquid chromatography (LC-HRMS), can separate these metabolites from the parent compound and provide their exact masses. nih.gov This information, combined with fragmentation data (MS/MS), allows for the confident structural elucidation of the metabolites. researchgate.net For example, the detection of a mass shift of +15.9949 Da would strongly suggest the addition of an oxygen atom, indicative of a hydroxylation event.

Below is a table of potential metabolites of this compound and their corresponding theoretical exact masses, which can be precisely measured by HRMS.

Metabolite Metabolic Reaction Theoretical Exact Mass (m/z) [M+H]⁺
Parent Compound-317.1285
Monohydroxylated MetaboliteHydroxylation333.1234
Dihydroxylated MetaboliteDihydroxylation349.1183
Glucuronide ConjugateGlucuronidation493.1609

Chromatographic Techniques for Separation and Quantification in Complex Research Mixtures

Chromatographic methods are essential for separating the components of a mixture, allowing for the isolation and quantification of this compound and its metabolites.

High-Performance Liquid Chromatography (HPLC) Method Development for Analytical Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the analytical purity of pharmaceutical compounds. scholarsresearchlibrary.com A robust, stability-indicating HPLC method is crucial for ensuring the quality and consistency of this compound in research batches. researchgate.net The development of such a method involves optimizing various parameters to achieve good resolution, peak shape, and sensitivity. analis.com.myresearchgate.net

A typical reversed-phase HPLC (RP-HPLC) method would be suitable for this non-polar compound. The method parameters would be systematically adjusted to ensure the separation of the main compound from any impurities or degradation products.

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or as determined by UV-Vis scan)
Injection Volume 10 µL
Column Temperature 30 °C

This method would be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness to ensure its reliability for routine purity analysis. scholarsresearchlibrary.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites in Research Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique can be invaluable for identifying specific volatile metabolites that may arise from its biotransformation.

For non-volatile compounds and their metabolites, a derivatization step is often required to increase their volatility. sigmaaldrich.com For instance, silylation can be used to convert polar functional groups, such as hydroxyl or amine groups, into more volatile silyl (B83357) ethers. sigmaaldrich.com A validated GC-MS method can then be used to separate and identify these derivatized metabolites in research samples, such as urine or plasma extracts. nih.gov The mass spectrometer provides fragmentation patterns that serve as a "fingerprint" for each compound, allowing for their identification by comparison to spectral libraries. hmdb.ca

X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis with Biological Targets

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its solid state. rsc.org This technique is crucial for unambiguously determining the stereochemistry and conformation of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise positions of each atom in the crystal lattice. researchgate.net

Furthermore, co-crystallization of this compound with its biological target, such as an enzyme or receptor, can provide invaluable insights into its mechanism of action. nih.gov The resulting co-crystal structure can reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding. acs.org This structural information is instrumental in structure-based drug design and for the optimization of lead compounds. nih.gov

Below is a hypothetical table of crystallographic data for this compound.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 11.789
β (°) ** 98.54
Volume (ų) **1823.4
Z 4

Role of 2 Diphenylacetyl Amino Benzamide As a Research Tool and Chemical Probe

Application in Target Identification and Validation Studies

There is currently no available data in peer-reviewed scientific journals or patents that details the application of 2-[(Diphenylacetyl)amino]benzamide in target identification and validation studies. Target identification, a crucial first step in drug discovery, involves identifying the specific molecular target (e.g., an enzyme or receptor) to which a potential drug molecule binds to exert its effect. Validation studies then confirm that modulating this target will have the desired therapeutic outcome. The absence of literature on this compound suggests it has not been a primary focus of such investigations.

Utility in Phenotypic Screening and Lead Discovery Efforts in Academic Research

Phenotypic screening involves testing compounds for their effects on cellular or organismal phenotypes, often without prior knowledge of the specific molecular target. This approach can be a powerful tool for discovering new drugs and biological pathways. However, a review of academic research databases and screening library repositories does not indicate that this compound has been a prominent compound in large-scale phenotypic screens or a starting point for lead discovery programs. While academic labs frequently synthesize and test novel compounds, the findings related to this specific molecule have not been disseminated in a way that would indicate its utility as a lead compound.

Development of Affinity Probes and Bioconjugates for Mechanistic Investigations

Affinity probes and bioconjugates are essential tools for studying the mechanism of action of bioactive molecules. These are typically derivatives of a parent compound that have been modified to include a reactive group or a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule). These modifications allow researchers to "pull down" the molecular target from a complex biological sample or to visualize its location within a cell. The development of such probes is contingent on the parent compound having a known and interesting biological activity. As the biological targets and specific activities of this compound are not well-documented, the development of affinity probes or bioconjugates based on its structure has not been reported in the scientific literature.

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